2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Overview

Description

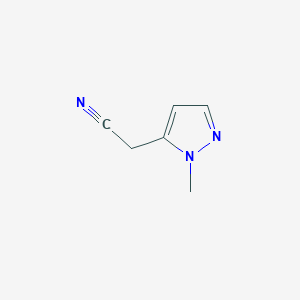

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: is an organic compound with the molecular formula C6H7N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the following steps:

- Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.

- Add acetonitrile and a base, such as sodium hydride or potassium carbonate, to the solution.

- Heat the reaction mixture under reflux conditions for several hours.

- After completion of the reaction, cool the mixture and extract the product using an organic solvent like ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 2-(1-Methyl-1H-pyrazol-5-yl)ethylamine.

Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

Oxidation: Pyrazole derivatives with carboxylic acid or ketone groups.

Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethylamine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile has been investigated for its biological activities, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that similar compounds can inhibit the growth of pathogens by disrupting their metabolic pathways, although specific data on this compound remains limited .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives often exhibit inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This property could position this compound as a valuable lead compound for developing anti-inflammatory drugs .

Agricultural Applications

In agrochemistry, this compound is being researched for its role as a pesticide or herbicide. Its ability to interfere with plant growth or pest metabolism can be harnessed to develop effective agricultural chemicals.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of pyrazole derivatives, including this compound, against common weeds. Results indicated that certain substitutions on the pyrazole ring enhanced herbicidal potency, suggesting that this compound could be optimized for agricultural use .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the synthesis of novel polymers and coordination compounds.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A regioisomer with similar properties but different reactivity.

2-(1H-pyrazol-5-yl)acetonitrile: A non-methylated analog with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the methyl group at the 1-position of the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Biological Activity

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, and compares it with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇N₃. It features a pyrazole ring with a methyl group at the 1-position and an acetonitrile functional group at the 2-position. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to interact with bacterial enzymes and inhibit growth in several pathogenic strains. For instance, derivatives of pyrazole compounds have demonstrated efficacy against E. coli, S. aureus, and Klebsiella pneumoniae .

A comparative analysis of related compounds reveals that the presence of the acetonitrile group enhances the antimicrobial activity, making it a promising candidate for further development in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies have shown that this compound can significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

| Compound Name | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | COX inhibition |

| Indomethacin | 90.13 ± 1.45 | COX inhibition |

| Compound from Abdellatif et al. | 0.02–0.04 | COX-2 inhibition |

| Compound from Sivaramakarthikeyan et al. | 5.40 | COX-1 and COX-2 inhibition |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways and microbial metabolism. The pyrazole moiety is known for its broad spectrum of biological activities, which include:

- Antimicrobial : Inhibition of bacterial growth through enzyme interaction.

- Anti-inflammatory : Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized novel pyrazole derivatives that showed promising antimicrobial activity against various bacterial strains, indicating that structural modifications could enhance efficacy .

- Inflammation Models : Research by Sivaramakarthikeyan et al. demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, with some compounds outperforming traditional anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, and what key reagents are involved?

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, coupling 1-methyl-1H-pyrazole derivatives with chloroacetonitrile in the presence of a base like potassium carbonate yields the target compound. Reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for achieving high yields (~40–60%). Key characterization includes H/C NMR and mass spectrometry (e.g., ESI-MS: m/z = 122 [MH]) .

Q. What experimental precautions are essential when handling this compound?

Researchers must wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work should be conducted in a fume hood due to potential toxicity. Storage conditions should adhere to anhydrous, low-temperature environments to prevent decomposition .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- H NMR (CDCl): Peaks at δ 7.30 (d, J = 2.2 Hz, 1H, pyrazole-H), 6.20 (d, J = 2.2 Hz, 1H, pyrazole-H), 3.82 (s, 3H, CH), 3.69 (s, 2H, CHCN) .

- ESI-MS : Molecular ion peak at m/z 122 [MH] .

- Elemental analysis : Confirms purity (e.g., C: 59.49%, H: 5.82%, N: 34.69%) .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding networks) inform the stability of this compound derivatives?

X-ray crystallography using programs like SHELXL can resolve intermolecular interactions. For instance, graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., R(8) rings) that stabilize crystal packing, which is critical for predicting solubility and reactivity .

Q. What methodological strategies address contradictions in synthetic yields of pyrazole-acetonitrile derivatives?

Discrepancies in yields (e.g., 41% vs. 60%) may arise from reaction kinetics or purification efficiency. Optimization strategies include:

- Screening bases (e.g., KCO vs. NaH) to enhance nucleophilicity.

- Solvent selection (e.g., THF vs. DMF) to improve reaction homogeneity.

- Monitoring reaction progress via TLC or LC-MS to minimize side products .

Q. How can this compound serve as a precursor in medicinal chemistry?

The nitrile group is a versatile handle for synthesizing bioactive compounds. For example, coupling with isocyanates (e.g., 4-fluorophenyl isocyanate) forms urea derivatives, which are evaluated as kinase inhibitors. Mechanistic studies (e.g., LC-MS tracking) confirm intermediate formation .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., pyrazole C-3 position for electrophilic substitution). Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to optimize reaction conditions .

Q. How do structural modifications of the pyrazole ring influence biological activity?

Substituent effects (e.g., methyl vs. nitro groups at C-4) alter electronic properties, impacting binding affinity to targets like ERK1/2 kinases. Structure-activity relationship (SAR) studies use in vitro assays (e.g., IC determination) and molecular docking to validate hypotheses .

Q. Data Analysis & Validation

Q. How should researchers interpret conflicting NMR data for pyrazole-acetonitrile derivatives?

Discrepancies in chemical shifts may arise from solvent polarity or tautomerism. For example, deuterated solvents (CDCl vs. DMSO-d) affect proton exchange rates. Validation via 2D NMR (e.g., HSQC, COSY) clarifies connectivity .

Q. What statistical methods are recommended for analyzing reproducibility in synthetic protocols?

Use multivariate analysis (e.g., ANOVA) to assess variables (temperature, catalyst loading). Replicate experiments (n ≥ 3) and report confidence intervals (e.g., 95%) to ensure robustness .

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBEBZQSMLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071814-43-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.